cis-Pralsetinib -

cis-Pralsetinib

Catalog Number: EVT-12441234
CAS Number:
Molecular Formula: C27H32FN9O2
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-Pralsetinib is a targeted therapeutic agent classified as a kinase inhibitor, specifically designed to inhibit the rearranged during transfection (RET) receptor tyrosine kinase. This compound has shown significant efficacy in treating certain types of cancers, particularly non-small cell lung cancer (NSCLC) and RET fusion-positive thyroid cancer. The development of cis-Pralsetinib represents a significant advancement in precision oncology, allowing for more effective treatment options tailored to the genetic profile of tumors.

Source and Classification

Cis-Pralsetinib is derived from a synthesis process that utilizes specific intermediates to enhance yield and purity. Its molecular formula is C27H32FN9O2C_{27}H_{32}FN_{9}O_{2}, with a molecular weight of approximately 533.61 g/mol . The compound is primarily classified under antineoplastic agents, targeting RET-driven malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of cis-Pralsetinib involves several key steps, emphasizing the use of novel intermediates that improve production efficiency. The synthesis typically starts with precursor compounds that undergo various chemical transformations to yield the final product. Recent advancements have introduced methods that increase the ratio of the cis-isomer, which is crucial for enhancing the drug's efficacy and safety profile.

  1. Key Intermediates: Two critical intermediates are utilized in the synthesis:
    • CAS RN 2097133-17-8
    • CAS RN 2778223-52-0
      These intermediates are synthesized from simpler starting materials and are pivotal in achieving high purity levels exceeding 99.5% .
  2. Reaction Mechanism: The reaction between the amino group of one intermediate and the carboxylic group of another leads to the formation of cis-Pralsetinib. This method has been optimized to avoid problematic precursors, thereby streamlining the production process and reducing costs .
Molecular Structure Analysis

Structure and Data

The molecular structure of cis-Pralsetinib can be described by its complex arrangement of atoms, which includes:

  • Heavy Atom Count: 39
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 8
  • Topological Polar Surface Area: 136 Ų

The stereochemistry of cis-Pralsetinib is significant for its biological activity, with one defined stereocenter contributing to its selective interaction with RET proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Cis-Pralsetinib primarily acts through selective inhibition of RET kinases, which are involved in various oncogenic processes. Its mechanism includes:

  • Binding Affinity: Cis-Pralsetinib exhibits high binding affinity for RET fusion proteins, effectively blocking their activity.
  • Inhibition Mechanism: The compound disrupts downstream signaling pathways that promote tumor growth and survival, leading to reduced proliferation of cancer cells.

In vitro studies have demonstrated its effectiveness against both RET fusion-positive NSCLC and thyroid cancers, showcasing its potential in clinical applications .

Mechanism of Action

Process and Data

Cis-Pralsetinib functions as a selective inhibitor of oncogenic RET fusion proteins. Its mechanism involves:

  1. Binding to the ATP-binding site of RET kinases, preventing phosphorylation and activation.
  2. Disruption of downstream signaling pathways, including those involved in cell proliferation and survival.
  3. Clinical Efficacy: In clinical trials, cis-Pralsetinib has shown promising results in patients with advanced RET-driven tumors, leading to significant tumor shrinkage and improved patient outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cis-Pralsetinib exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in aqueous media but demonstrates adequate bioavailability when administered.
  • LogP Value: The calculated partition coefficient (LogP) is approximately 3.1, indicating moderate lipophilicity.
  • Stability: The compound is stable under standard storage conditions but should be protected from light and moisture to maintain integrity .
Applications

Scientific Uses

Cis-Pralsetinib is primarily utilized in oncology for:

  • Treatment of Non-Small Cell Lung Cancer: Specifically targeting patients with RET gene fusions.
  • Thyroid Cancer Therapy: Approved for advanced or metastatic RET fusion-positive thyroid cancer where radioactive iodine treatment is not suitable.

The drug's specificity for RET alterations makes it an essential tool in personalized medicine approaches, allowing clinicians to tailor treatments based on genetic testing results . Additionally, ongoing research continues to explore its potential applications in other malignancies characterized by RET dysregulation.

Properties

Product Name

cis-Pralsetinib

IUPAC Name

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide

Molecular Formula

C27H32FN9O2

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)

InChI Key

GBLBJPZSROAGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.